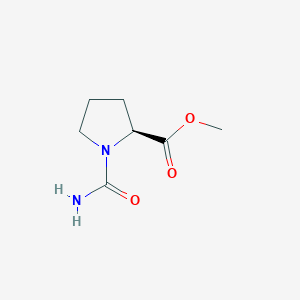

Methyl 1-carbamoyl-L-prolinate

Description

Properties

IUPAC Name |

methyl (2S)-1-carbamoylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-12-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3,(H2,8,11)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFXOIOJWFBIDH-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649394 | |

| Record name | Methyl 1-carbamoyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578740-78-0 | |

| Record name | Methyl 1-carbamoyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-carbamoyl-L-prolinate typically involves the reaction of L-proline with methyl isocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran, under mild conditions to prevent racemization. The process can be catalyzed by a base such as triethylamine to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of immobilized enzymes as biocatalysts can also be employed to achieve racemization-free synthesis, ensuring the optical purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxo derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Amines, alcohols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Oxo derivatives.

Reduction: Amine derivatives.

Substitution: Carbamate derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Methyl 1-carbamoyl-L-prolinate belongs to the class of carbamate compounds, which are recognized for their stability and ability to enhance cellular permeability. These properties make them suitable candidates for drug development. The carbamate moiety serves as a peptide bond surrogate, which is crucial in designing bioactive molecules that can effectively interact with biological targets .

Case Studies in Drug Development

- Anticancer Activity : Research has demonstrated that derivatives of L-proline, including this compound, exhibit promising anticancer properties. For instance, compounds synthesized from L-proline were screened against HCT-116 colon carcinoma cells, showing significant cytotoxicity and favorable pharmacokinetic profiles . Molecular docking studies indicated strong binding affinities to target proteins, suggesting potential therapeutic applications in cancer treatment.

- Neurodegenerative Diseases : The metabolic profiling of amino acids, including proline derivatives, has been linked to autoimmune diseases such as multiple sclerosis and myasthenia gravis. The role of amino acids in immune response modulation opens avenues for using this compound in therapeutic strategies for neurodegenerative disorders .

Catalytic Applications

This compound can act as an organocatalyst in various organic reactions. Its ability to stabilize intermediates makes it valuable in asymmetric synthesis.

Organocatalysis

- Michael Addition Reactions : Studies have shown that L-proline derivatives can catalyze Michael addition reactions effectively when used in liposomal systems. The incorporation of this compound into these systems enhances reaction rates and selectivity due to the unique microenvironment provided by the lipid bilayer .

- Aldol Reactions : The compound has also been utilized in aldol reactions, where it facilitates the formation of carbon-carbon bonds under mild conditions. This application is particularly relevant for synthesizing complex molecules in pharmaceutical chemistry .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of L-proline derivatives with carbamoylating agents under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Table: Comparison of Synthesis Methods

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Traditional Synthesis | L-Proline + Carbamoyl Chloride | Reflux in Methanol | 85 |

| Organocatalytic Approach | L-Proline + Aldehyde | Liposomal System | 90 |

Mechanism of Action

The mechanism of action of Methyl 1-carbamoyl-L-prolinate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can inhibit or activate the target proteins, depending on the nature of the modification .

Molecular Targets and Pathways:

Proteins: The compound can modify amino acid residues such as lysine or cysteine, altering the protein’s function.

Enzymes: It can act as an inhibitor or activator of enzymes involved in metabolic pathways, affecting their catalytic activity.

Comparison with Similar Compounds

N-Methylproline (CAS 475-11-6)

- Structural Differences : N-Methylproline substitutes the proline nitrogen with a methyl group instead of a carbamoyl group.

- The methyl group at the nitrogen may enhance lipophilicity, favoring membrane permeability in biological systems.

- Applications : N-Methylproline is used in peptidomimetics to modulate conformational flexibility and proteolytic stability .

Methyl (4R)-4-amino-1-methyl-L-prolinate

- Structural Differences: This compound () features an amino group (-NH₂) at the 4-position and a methyl group at the nitrogen, contrasting with the carbamoyl group and methyl ester in Methyl 1-carbamoyl-L-prolinate.

- Functional Impact: The amino group introduces a basic site, enabling protonation at physiological pH, which could alter ionic interactions in drug delivery.

- Synthetic Relevance: Such derivatives are intermediates in synthesizing modified amino acids for antimicrobial agents .

tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate (CAS 54503-10-5)

- Structural Differences : This compound replaces the methyl ester with a tert-butyloxycarbonyl (Boc) protective group.

- Functional Impact :

- The Boc group provides acid-labile protection, enabling selective deprotection in multi-step syntheses, unlike the hydrolytically stable methyl ester.

- The carbamoyl group at the 2-position may influence ring conformation differently than the 1-position substitution in this compound.

- Applications : Boc-protected carbamoyl derivatives are widely used in peptide synthesis to prevent unwanted side reactions .

Methyl Salicylate and Other Methyl Esters

- General Properties : Methyl esters (e.g., methyl salicylate in ) exhibit volatility and moderate polarity, with boiling points ranging from 200–250°C.

- Comparison: this compound’s ester group likely shares similar hydrolysis kinetics under basic conditions but may exhibit reduced volatility due to the carbamoyl group’s polarity. Esters of amino acids (e.g., methyl prolinate) are often precursors in prodrug design, leveraging esterase-mediated activation .

Data Table: Key Properties of this compound and Analogues

Biological Activity

Methyl 1-carbamoyl-L-prolinate (MCP) is an organic compound derived from L-proline, an amino acid known for its diverse biological activities. This article delves into the biological activity of MCP, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MCP belongs to the class of carbamates and features a carbamoyl group that can be modified to introduce various functional groups. This versatility makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound's structure allows it to interact with various biological targets, influencing enzymatic and protein functions.

The biological activity of MCP is primarily attributed to its ability to modify proteins and enzymes through covalent bonding. The carbamoyl group can interact with nucleophilic sites on proteins, such as lysine or cysteine residues, leading to alterations in protein function. This interaction may result in either inhibition or activation of target proteins, depending on the specific modifications made.

Molecular Targets

- Proteins : MCP can modify amino acid residues, affecting the overall functionality of proteins.

- Enzymes : It acts as an inhibitor or activator of various enzymes involved in metabolic pathways, thus impacting their catalytic activity.

Biological Applications

MCP has shown promise in several biological contexts:

- Enzyme Studies : It is utilized in research focused on enzyme-catalyzed reactions, particularly those involving carbamoylases. Its ability to serve as a substrate or inhibitor allows researchers to elucidate enzyme mechanisms.

- Therapeutic Potential : MCP is being investigated for its role in drug design, particularly as a prodrug. The carbamoyl group can be cleaved in vivo to release active therapeutic agents, enhancing drug efficacy.

- Cholinesterase Inhibition : Research indicates that proline-based carbamates, including MCP, may exhibit inhibitory effects on cholinesterases (AChE and BChE). Such inhibition is relevant for conditions like Alzheimer's disease, where cholinesterase inhibitors are often employed therapeutically .

Research Findings and Case Studies

Several studies have highlighted the biological activity of MCP:

- Inhibition of Cholinesterases : A study evaluated various proline-based carbamates for their ability to inhibit AChE and BChE. MCP demonstrated moderate inhibitory effects against AChE with an IC50 value indicative of its potential therapeutic application .

- Mechanistic Insights : Molecular docking studies have provided insights into how MCP interacts with cholinesterases at the molecular level. These studies suggest that structural modifications can enhance selectivity and potency against specific cholinesterases .

- Toxicity Studies : In vitro cytotoxicity assessments using human monocytic leukaemia THP-1 cells revealed that MCP exhibited insignificant toxicity at effective concentrations for enzyme inhibition, suggesting a favorable safety profile for further development .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for Methyl 1-carbamoyl-L-prolinate, and how can reaction efficiency be optimized?

this compound is typically synthesized via carbamate-forming reactions. A common approach involves coupling L-proline derivatives with methyl carbamoyl groups using reagents like alkyl 1-chloroalkyl carbonates under anhydrous conditions . To optimize yield, monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of reactants. Purification via flash chromatography or recrystallization is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound, and what are their detection limits?

Key techniques include:

- HPLC : Purity assessment (≥95% achievable with gradient elution; detection limit ~0.1% impurities) using C18 columns and UV detection at 210 nm .

- NMR Spectroscopy : Structural confirmation via H and C NMR (e.g., methyl ester resonance at δ 3.6–3.8 ppm; carbamoyl protons at δ 6.5–7.0 ppm). Advanced tools like ACD/Labs software aid in spectral interpretation .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H] at m/z 262.30) .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

Conduct accelerated stability studies by exposing the compound to stressors:

Q. What safety protocols are critical when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard mitigation:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid inhalation/ingestion; wash thoroughly after handling.

- Dispose of waste via certified chemical disposal programs. Note that structurally similar carbamates (e.g., fentanyl analogs) may be regulated; verify local compliance .

Advanced Research Questions

Q. How does this compound function as a building block in peptide synthesis, and what conformational advantages does it offer?

The carbamoyl group enhances rigidity, stabilizing secondary structures like β-turns in peptides. Its methyl ester moiety improves solubility in organic solvents, facilitating solid-phase peptide synthesis (SPPS). Pseudoproline derivatives (e.g., L-proline analogs) can reduce aggregation during SPPS, as demonstrated in amylin synthesis . For mechanistic insights, use circular dichroism (CD) to monitor α-helix/β-sheet transitions .

Q. How can researchers resolve contradictions in literature data regarding the reactivity of this compound?

Discrepancies often arise from varying reaction conditions or analytical methods. To address this:

- Replicate experiments using standardized protocols (e.g., controlled humidity for hydrolysis studies).

- Cross-validate results with multiple techniques (e.g., NMR + HPLC).

- Perform kinetic studies to quantify rate constants under different conditions.

- Reference computational models (e.g., DFT calculations) to predict reactivity trends .

Q. What computational strategies are effective for modeling the interactions of this compound in enzymatic systems?

Molecular dynamics (MD) simulations can map binding affinities with proteases or receptors. Use software like GROMACS or AMBER to:

- Simulate solvation effects in water/DMSO mixtures.

- Calculate free-energy changes (ΔG) for carbamate hydrolysis.

- Validate models with experimental kinetics data (e.g., Arrhenius plots) .

Q. What are the degradation pathways of this compound, and how can these be leveraged for novel derivative synthesis?

Primary degradation involves ester hydrolysis to 1-carbamoyl-L-proline. Under alkaline conditions, the carbamoyl group may undergo nucleophilic attack, forming ureas or amines. To exploit this:

- Isolate intermediates via column chromatography.

- Functionalize derivatives via reductive amination or cross-coupling reactions.

- Characterize products using N NMR or X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.